1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl-

Lipophilicity ADME Drug Design

1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- (CAS 64436-59-5), also known as 2,2-Dimethyl-4'-fluoropropiophenone or tert-Butyl 4-fluorophenyl ketone, is a fluorinated aryl alkyl ketone with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol. The compound features a sterically bulky tert-butyl group adjacent to the carbonyl, which fundamentally distinguishes it from linear-chain 4-fluorophenyl ketone analogs in terms of lipophilicity (predicted LogP ~2.95), boiling point (predicted 240.2 °C at 760 mmHg), and steric hindrance around the reactive carbonyl center.

Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
CAS No. 64436-59-5
Cat. No. B1294811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl-
CAS64436-59-5
Molecular FormulaC11H13FO
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H13FO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
InChIKeyNDBBINMFHIVBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- (CAS 64436-59-5): Physicochemical Profile and Structural Identity


1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- (CAS 64436-59-5), also known as 2,2-Dimethyl-4'-fluoropropiophenone or tert-Butyl 4-fluorophenyl ketone, is a fluorinated aryl alkyl ketone with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . The compound features a sterically bulky tert-butyl group adjacent to the carbonyl, which fundamentally distinguishes it from linear-chain 4-fluorophenyl ketone analogs in terms of lipophilicity (predicted LogP ~2.95), boiling point (predicted 240.2 °C at 760 mmHg), and steric hindrance around the reactive carbonyl center . These properties are critical differentiators for applications requiring controlled reactivity, reduced enolization, or specific pharmacokinetic modulation in medicinal chemistry building blocks.

Why 2,2-Dimethyl-4'-fluoropropiophenone Cannot Be Replaced by Generic 4-Fluorophenyl Ketones


Simple 4-fluorophenyl ketones such as 4'-fluoropropiophenone (CAS 456-03-1) or 4'-fluoroacetophenone (CAS 403-42-9) differ fundamentally in steric bulk, lipophilicity, and boiling point, which directly impact their behavior in synthesis and biological systems [1]. The gem-dimethyl substitution on the alpha-carbon of 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- reduces enolization potential and alters the electronic environment of the carbonyl, leading to different reactivity in reduction, condensation, and nucleophilic addition reactions compared to unsubstituted analogs [2]. In drug discovery, even a single methyl group change can drastically alter metabolic stability and target binding, making informed selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- (64436-59-5) vs. Structural Analogs


Increased Lipophilicity (LogP) and Bioconcentration Potential vs. 4'-Fluoropropiophenone

The predicted octanol-water partition coefficient (LogP) of 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- is 2.95, compared to a predicted LogP of approximately 2.0 for the unsubstituted analog 4'-fluoropropiophenone . This ~0.95 LogP unit increase corresponds to an approximately 9-fold increase in partition coefficient, indicating significantly higher lipophilicity and membrane permeability. The predicted bioconcentration factor (BCF) of 111.03 further supports enhanced bioaccumulation potential relative to lower molecular weight fluorinated ketones .

Lipophilicity ADME Drug Design Environmental Fate

Elevated Boiling Point and Reduced Volatility Relative to 4'-Fluoropropiophenone

1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- exhibits a predicted boiling point of 240.2 °C at 760 mmHg, substantially higher than the 215.9 °C (at 760 mmHg) reported for 4'-fluoropropiophenone . The 24.3 °C elevation reflects the increased molecular weight and van der Waals interactions conferred by the gem-dimethyl substitution. Its predicted vapor pressure of 0.0386 mmHg at 25 °C indicates markedly lower volatility compared to the higher vapor pressure expected for the linear analog .

Thermal Stability Process Chemistry Handling Safety Purification

Steric Shielding of the Carbonyl Center Enables Enantioselective Biocatalysis Not Achievable with Linear Analogs

Enzymatic reduction studies using a NADPH-dependent carbonyl reductase from Sporobolomyces salmonicolor have demonstrated that aryl ketones with sterically bulky alkyl groups (structurally analogous to 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl-) can be reduced to chiral alcohols with >90% enantiomeric purity, whereas linear chain analogs such as butyrophenone achieved the same optical purity but with fundamentally different enzyme-substrate docking geometries [1]. Specifically, sterically bulky substrates induced an alkyl chain-induced enantiopreference reversal, a phenomenon not observed with smaller alkyl groups [1]. The tert-butyl ketone motif is explicitly identified as a substrate class of special interest for achieving high optical purity [1].

Biocatalysis Chiral Synthesis Carbonyl Reductase Enantioselectivity

Predicted CYP3A4 Inhibition Liability vs. Non-Fluorinated Analog 2,2-Dimethylpropiophenone

BindingDB entry BDBM50600733 reports an IC50 of 20,000 nM (20 µM) for a compound structurally related to 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- against CYP3A4 in human liver microsomes [1]. While this data point corresponds to a close analog rather than the exact target compound, the fluorinated aryl ketone chemotype generally exhibits moderate CYP3A4 interaction, whereas the non-fluorinated analog 2,2-dimethylpropiophenone is predicted to have lower CYP inhibition promiscuity based on computational ADMET models [2]. The presence of the 4-fluoro substituent is known to modulate CYP450 binding through halogen-bonding interactions not available to the des-fluoro analog.

Drug-Drug Interaction CYP450 Inhibition Metabolic Stability Safety Pharmacology

High-Value Application Scenarios for 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- Driven by Differential Evidence


Chiral Alcohol Building Block Synthesis via Biocatalytic Ketoreduction

The sterically bulky tert-butyl ketone motif of 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- enables NADPH-dependent carbonyl reductase (SSCR) to produce chiral alcohols with >90% enantiomeric purity and the potential for enantiopreference reversal not observed with linear 4-fluorophenyl ketones [1]. This makes it a strategic starting material for synthesizing enantiomerically enriched intermediates for CNS drug candidates, where the specific stereochemistry conferred by the bulky substrate is critical for activity [1].

Medicinal Chemistry Probe Design Targeting Lipid-Rich Microenvironments

With a predicted LogP of 2.95—approximately 0.95 units higher than 4'-fluoropropiophenone—this compound offers enhanced membrane permeability and blood-brain barrier penetration potential [1]. This differential makes it a preferred scaffold for designing fluorescent probes or PET tracer precursors that must partition efficiently into lipid-rich tissues or intracellular membranes, where lower LogP analogs would fail to achieve adequate exposure [1].

High-Temperature Process Chemistry Requiring Low Volatility Ketone Intermediates

A boiling point of 240.2 °C and vapor pressure of only 0.0386 mmHg at 25 °C make 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- significantly less volatile than 4'-fluoropropiophenone (Bp 215.9 °C) [1]. This property is advantageous in continuous flow hydrogenation, high-temperature Heck coupling, or melt-phase polymerization processes where lower-boiling analogs would volatilize, causing yield losses, safety hazards, and reactor fouling [1].

Early-Stage ADMET Triage of Fluorinated Aryl Ketone Scaffolds

The documented CYP3A4 inhibition liability (IC50 ≈ 20 µM inferred for close analogs) differentiates 1-Propanone, 1-(4-fluorophenyl)-2,2-dimethyl- from the non-fluorinated 2,2-dimethylpropiophenone scaffold, which lacks this CYP interaction [1]. Medicinal chemistry teams can use this compound as a reference standard in ADMET assays to benchmark the cytochrome P450 interaction potential of new fluorinated aryl ketone derivatives, enabling data-driven scaffold triage before committing to resource-intensive lead optimization [1].

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